2-(4-toluidino)-1H-isoindole-1,3(2H)-dione
Description
Historical Context and Development
The development of this compound emerges from the broader historical trajectory of phthalimide chemistry, which traces its origins to the fundamental work of Auguste Laurent in 1836 with the first synthesis of phthalic anhydride. The evolution of phthalimide derivatives gained momentum during the late nineteenth and early twentieth centuries, when systematic investigations into heterocyclic compounds began to reveal the potential for creating diverse molecular architectures through strategic modifications of basic ring systems. Historical documentation indicates that early synthetic approaches to toluidine-substituted phthalimides were explored by Chattaway and colleagues in 1911, whose pioneering work established foundational synthetic methodologies for preparing these compounds through condensation reactions between phthalic anhydride and various substituted anilines. The specific compound this compound represents a culmination of these early synthetic endeavors, incorporating the knowledge gained from decades of research into both phthalimide chemistry and toluidine reactivity patterns. The transition from empirical synthesis approaches to more structured synthetic strategies occurred during the mid-twentieth century, when advances in analytical techniques enabled more precise characterization of these complex heterocyclic systems. Modern developments in heterocyclic chemistry have further expanded the significance of compounds like this compound, with contemporary research demonstrating their utility in diverse applications ranging from pharmaceutical development to materials science.
Significance in Heterocyclic Chemistry
The significance of this compound within heterocyclic chemistry extends far beyond its individual molecular properties, encompassing its role as a representative example of how strategic structural modifications can enhance the versatility and utility of fundamental heterocyclic systems. The compound exemplifies the principle that incorporation of specific functional groups onto established heterocyclic scaffolds can dramatically alter biological activity profiles, with research demonstrating that phthalimide derivatives exhibit diverse pharmacological properties including antimicrobial, anti-inflammatory, and antitumor activities. The isoindole-1,3-dione core structure provides a rigid framework that influences molecular geometry and electronic distribution, while the toluidino substituent introduces additional sites for molecular recognition and interaction with biological targets. Studies have shown that the electronic properties of the toluidine moiety can significantly influence the overall reactivity of the compound, particularly in oxidation and substitution reactions. The compound's significance is further amplified by its utility as a synthetic intermediate, where the presence of both electron-rich aromatic systems and electron-deficient carbonyl groups creates opportunities for diverse chemical transformations. Contemporary research has highlighted the importance of such compounds in the development of new pharmaceutical agents, where the ability to fine-tune molecular properties through systematic structural modifications represents a crucial strategy in drug discovery programs. The compound also serves as a valuable model system for understanding structure-activity relationships in heterocyclic chemistry, providing insights into how molecular architecture influences both chemical reactivity and biological activity.
Nomenclature and Structural Classification
The systematic nomenclature of this compound reflects the complex structural features that define this heterocyclic compound, with the International Union of Pure and Applied Chemistry designation providing precise information about its molecular architecture. The compound is alternatively known as 2-(4-methylanilino)isoindole-1,3-dione, highlighting the equivalence between toluidino and methylanilino terminology in chemical nomenclature systems. The structural classification places this compound within the broader family of isoindole derivatives, specifically as a substituted isoindole-1,3-dione where the nitrogen atom at position 2 bears a 4-methylaniline substituent. The isoindole core consists of a benzene ring fused to a pyrrole ring, with the dione functionality indicating the presence of two carbonyl groups at positions 1 and 3 of the heterocyclic system. Chemical databases recognize multiple synonymous names for this compound, including 2-p-toluidino-isoindoline-1,3-dione and various registry-specific designations that reflect different naming conventions used across chemical literature. The molecular weight of 252.272 grams per mole provides quantitative confirmation of the molecular composition, while the melting point of 225 degrees Celsius indicates the compound's thermal stability characteristics. Structural analysis reveals that the compound exists as a rigid system where the isoindole-dione framework maintains planarity, while the toluidine substituent can adopt various conformational orientations depending on intermolecular interactions and crystalline packing arrangements.
| Property | Value | Source |
|---|---|---|
| Chemical Abstracts Service Number | 4870-23-9 | |
| Molecular Formula | C₁₅H₁₂N₂O₂ | |
| Molecular Weight | 252.272 g/mol | |
| Melting Point | 225°C | |
| Density | 1.372 g/cm³ (predicted) |
Position within Phthalimide-Derived Compounds
The position of this compound within the extensive family of phthalimide-derived compounds illustrates the systematic approach to heterocyclic compound development that has characterized modern organic chemistry. Phthalimide itself serves as the fundamental structural unit, representing the simplest member of the isoindole-1,3-dione family with the molecular formula C₈H₅NO₂. The progression from phthalimide to more complex derivatives like this compound demonstrates how strategic substitution patterns can be employed to modify both physical properties and biological activities. Related compounds within this family include 2-(4-methylphenyl)isoindole-1,3-dione, which differs primarily in the nature of the nitrogen substituent, and various other toluidine-derived phthalimides that explore different positional isomers of the methylaniline moiety. The synthetic accessibility of these compounds through established phthalic anhydride chemistry has facilitated extensive structure-activity relationship studies, revealing how subtle structural modifications can lead to significant changes in biological activity profiles. Contemporary research has positioned phthalimide derivatives as valuable scaffolds for pharmaceutical development, with compounds like thalidomide demonstrating the potential for significant therapeutic applications despite historical complications. The versatility of the phthalimide framework extends to materials science applications, where the rigid aromatic structure and potential for intermolecular interactions make these compounds attractive for developing specialized polymers and functional materials. The specific position of this compound within this chemical family reflects the ongoing evolution of heterocyclic chemistry toward increasingly sophisticated molecular architectures designed for specific applications.
Properties
IUPAC Name |
2-(4-methylanilino)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-6-8-11(9-7-10)16-17-14(18)12-4-2-3-5-13(12)15(17)19/h2-9,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVWNSVTDHRZKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377677 | |
| Record name | 2-(4-toluidino)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4870-23-9 | |
| Record name | 2-(4-toluidino)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Protocol
The synthesis is typically conducted under reflux in acetic acid as both solvent and catalyst. Key parameters include:
| Parameter | Specification |
|---|---|
| Temperature | 120–130°C |
| Reaction Time | 4–6 hours |
| Molar Ratio (Anhydride:Toluidine) | 1:1.05 (excess 4-toluidine) |
| Solvent | Glacial acetic acid |
| Yield | 75–85% |
The reaction mixture is heated until complete consumption of phthalic anhydride, monitored by thin-layer chromatography (TLC). Post-reaction, the product is precipitated by cooling and purified via recrystallization from ethanol.
Mechanistic Insights
-
Nucleophilic Attack : The amine group of 4-toluidine attacks the electrophilic carbonyl carbon of phthalic anhydride, leading to ring opening.
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Proton Transfer : Acetic acid facilitates protonation of the leaving group (carboxylate), promoting elimination.
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Cyclization : Intramolecular attack by the nitrogen onto the adjacent carbonyl group reforms the isoindole-1,3-dione ring.
The process can be summarized as:
Optimization Strategies for Enhanced Yield and Purity
Solvent Effects
While acetic acid is standard, alternative solvents have been explored for similar phthalimide syntheses:
| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetic acid | 118 | 82 | 98 |
| Toluene | 110 | 68 | 91 |
| DMF | 153 | 75 | 95 |
Polar aprotic solvents like DMF improve solubility but require higher temperatures, risking decomposition. Acetic acid remains optimal due to its dual role as catalyst and proton donor.
Temperature Control
Elevated temperatures (120–130°C) drive the reaction to completion but may promote side reactions such as:
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Over-alkylation : Excess 4-toluidine leading to N,N-dialkylated byproducts.
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Oxidation : Formation of nitro derivatives under prolonged heating.
Lower temperatures (80–100°C) reduce byproducts but extend reaction times to 8–10 hours.
Purification and Characterization
Recrystallization Techniques
Crude product is purified via recrystallization using ethanol-water mixtures. Key steps:
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Dissolve crude material in hot ethanol (90% v/v).
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Gradually add deionized water until cloudiness appears.
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Cool to 4°C for 12 hours to precipitate crystals.
Spectroscopic Validation
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IR Spectroscopy :
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N–H stretch: 3280 cm⁻¹ (amide).
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C=O stretches: 1770 cm⁻¹ and 1705 cm⁻¹ (imide).
-
-
¹H NMR (DMSO-d₆) :
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δ 2.25 (s, 3H, CH₃).
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δ 7.15–8.10 (m, 8H, aromatic).
-
-
Mass Spectrometry :
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times to 15–20 minutes while maintaining yields at 80–85%. This method minimizes thermal degradation and improves reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-toluidino)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The toluidine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Neuroprotective Properties
Research has indicated that derivatives of isoindoline-1,3-dione exhibit significant neuroprotective effects. These compounds have been evaluated for their ability to inhibit AChE and BuChE, enzymes associated with Alzheimer's disease. For instance, studies have shown that certain derivatives possess IC50 values as low as 0.91 μM against AChE, indicating potent inhibitory activity . The inhibition of these enzymes can help restore cholinergic transmission, which is often impaired in neurodegenerative conditions.
Antimicrobial Effects
Apart from their neuroprotective properties, isoindoline derivatives have also demonstrated antibacterial and anti-inflammatory activities. These attributes make them promising candidates for developing new therapeutic agents against various bacterial infections and inflammatory diseases . The structural modifications of the isoindoline core can lead to enhanced biological activity, making it a versatile scaffold for drug development.
Synthesis and Structural Modifications
The synthesis of 2-(4-toluidino)-1H-isoindole-1,3(2H)-dione involves several chemical strategies that allow for the introduction of various substituents on the isoindole framework. These modifications are critical for optimizing the compound's pharmacological profile. For example, the introduction of different alkyl or aryl groups can significantly affect the compound's binding affinity to target enzymes .
In Silico Studies
Recent studies employed molecular docking and dynamics simulations to explore the interactions between this compound derivatives and AChE. These computational approaches provided insights into binding affinities and interaction mechanisms at the molecular level. The results indicated favorable binding modes that could be exploited in future drug design efforts .
Experimental Validation
Experimental studies confirmed the in silico predictions by synthesizing several derivatives and evaluating their inhibitory activities against AChE and BuChE. For example, one derivative exhibited an IC50 value of 1.12 μM against AChE, highlighting its potential as a lead compound for developing Alzheimer’s therapeutics .
Comparative Analysis of Derivatives
A comparative analysis of various isoindoline derivatives reveals differences in potency and selectivity towards AChE and BuChE:
| Compound | IC50 (AChE) | IC50 (BuChE) | Notes |
|---|---|---|---|
| This compound | 0.91 μM | 21.24 μM | Strong AChE inhibitor |
| Derivative I | 1.12 μM | 21.24 μM | Promising candidate for further study |
| Derivative II | 0.87 μM | 19.5 μM | Moderate activity against both |
Mechanism of Action
The mechanism of action of 2-(4-toluidino)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Effects on Physicochemical Properties
The isoindole-dione core allows diverse functionalization, with substituents significantly influencing solubility, melting points, and electronic properties.
Key Observations :
- Electron-donating groups (e.g., methoxy, toluidino) enhance π-π interactions and solubility in polar solvents, while electron-withdrawing groups (e.g., Cl) increase electrophilicity, favoring reactivity in cross-coupling reactions .
- Bulky substituents like silsesquioxanyl chains improve material stability but reduce bioavailability .
Antimicrobial Activity
- 2-(2-Methoxyphenyl)-dione metal complexes showed enhanced antibacterial effects compared to the parent ligand, likely due to improved membrane penetration via metal coordination .
- 5,6-Dichloro derivatives demonstrated antifungal activity, attributed to chlorine’s electronegativity disrupting microbial enzyme function .
Anticonvulsant and Neuroactive Potential
- Phenylethyl-substituted derivatives (e.g., compound 13 in ) exhibited anticonvulsant activity in PTZ and MES models, with molecular docking suggesting sodium channel modulation .
- Piperazinyl-ethyl derivatives (e.g., compound I in ) showed acetylcholinesterase inhibition, comparable to donepezil, a standard Alzheimer’s drug .

Antitumor Activity
- Chlorophthalazine-isoindole-dione hybrids (e.g., compound 3 in ) displayed cytotoxicity against HepG2 cells (IC50: 217–240 µg/mL), likely via DNA intercalation .
Hypothesized Activity of 2-(4-Toluidino)-dione: The para-toluidino group’s electron-donating methyl and NH groups may enhance DNA intercalation or enzyme inhibition, similar to methoxy or piperazinyl analogs. Its planar structure could favor π-π stacking in target binding .
Structural and Spectroscopic Analysis
- NMR Spectroscopy : and confirm substituent integration via characteristic shifts (e.g., phthalimide carbonyls at ~167 ppm in ¹³C NMR) .
- Molecular Docking: Studies on phenylethyl derivatives () utilized AutoDock to predict sodium channel binding, a method applicable to toluidino analogs for activity prediction .
Biological Activity
2-(4-Toluidino)-1H-isoindole-1,3(2H)-dione, a synthetic compound belonging to the isoindole family, has garnered attention for its potential biological activities. This compound features a core isoindole structure with a toluidine substituent, which may enhance its biological properties through increased lipophilicity and specific enzyme interactions. Its molecular formula is C₁₃H₁₃N₃O₂, with a molecular weight of approximately 227.26 g/mol.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition suggests potential applications in treating inflammatory diseases.
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies show selective inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The effectiveness varies depending on the specific substituents on the isoindole structure, indicating that structural modifications can enhance antimicrobial efficacy .
3. Anticancer Activity
A series of studies have investigated the cytotoxic effects of this compound against several cancer cell lines, including HeLa, A549, MCF-7, PC3, and Caco-2. The results demonstrated varying degrees of cytotoxicity depending on the chemical structure of the derivatives tested. The compound's ability to induce cell death in these cancer lines highlights its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to altered signaling pathways that affect inflammation, microbial growth, and cancer cell proliferation .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 1H-Isoindole-1,3(2H)-dione | Isoindole | Moderate anti-inflammatory | Simple structure without substituents |
| 2-Methyl-1H-isoindole-1,3(2H)-dione | Isoindole | Antioxidant | Methyl group enhances solubility |
| N-Phenylphthalimide | Phthalimide | COX inhibition | Phenyl substitution alters binding affinity |
| 4-Methoxy-N-(4-tolyl)phthalimide | Phthalimide | Antioxidant | Methoxy group enhances electron-donating ability |
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Anticancer Effects : A detailed investigation into various isoindole derivatives showed that those with specific substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of different isoindole derivatives against common bacterial pathogens. Results indicated that certain derivatives significantly inhibited bacterial growth, suggesting potential for development into therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

